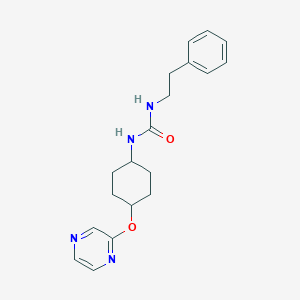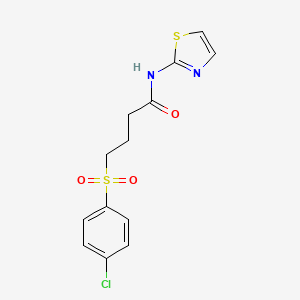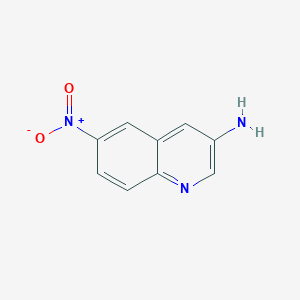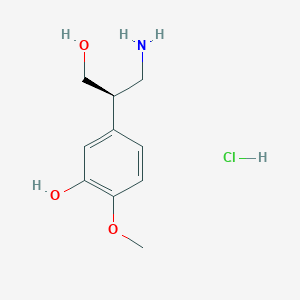
1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as PZM21 and has gained significant attention in the scientific community due to its potential applications in the field of medicine. PZM21 has been found to have analgesic properties, making it a promising candidate for the development of non-addictive painkillers.
Aplicaciones Científicas De Investigación
Anticancer Properties of Urea Derivatives
Studies on urea derivatives, such as 1-aryl-3-(2-chloroethyl) ureas, highlight their potential as anticancer agents. Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, finding some derivatives to exhibit comparable or superior cytotoxicity to chlorambucil, a known anticancer drug (Gaudreault et al., 1988). This study suggests that structural analogs of the requested compound may have applications in cancer research.
Metabolic Studies of Carcinostatic Ureas
Research into the metabolism of carcinostatic ureas in rat liver microsomes by May et al. (1979) revealed the production of several metabolites from 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, demonstrating the metabolic pathways and potential toxicities of related compounds (May et al., 1979). This information can be crucial for understanding the biological interactions and effects of similar urea compounds in scientific research.
Acetylcholinesterase Inhibition by Flexible Ureas
Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds were designed to test conformational flexibility and spacer length optimization for inhibitory activities, highlighting the potential of urea derivatives in developing treatments for diseases such as Alzheimer's (Vidaluc et al., 1995).
Nitrogen-Containing Carbons from Urea Condensation
Fechler et al. (2016) investigated the eutectic syntheses of graphitic carbon with high pyrazinic nitrogen content from mixtures of phenols/ketones and urea. This study provides insights into the synthesis of nitrogen-doped carbons, which are valuable for various applications, including catalysis and materials science (Fechler et al., 2016).
Hydrogel Tuning by Urea Derivatives
Lloyd and Steed (2011) explored how 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties modifiable by the anion identity. This research illustrates the utility of urea derivatives in designing materials with specific physical properties, relevant in pharmaceuticals and materials science (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(22-11-10-15-4-2-1-3-5-15)23-16-6-8-17(9-7-16)25-18-14-20-12-13-21-18/h1-5,12-14,16-17H,6-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSSXGZXVJWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)
![2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid](/img/structure/B2777635.png)
![(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone](/img/structure/B2777636.png)


![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)
![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)
![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)